molecular formula C16H18O4 B13387885 (1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one

(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one

Cat. No.: B13387885
M. Wt: 274.31 g/mol
InChI Key: IFCJCYGBDIDFBS-UHFFFAOYSA-N
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Description

(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a benzoyloxy group and a hydroxymethyl group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps involve the introduction of the benzoyloxy and hydroxymethyl groups through selective functionalization reactions. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzoyloxy group.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one is a bicyclic organic molecule with a complex structure featuring multiple stereocenters and functional groups. It has a unique bicyclic framework derived from a bicyclo[3.3.0]octane core, modified by a benzoyloxy group and a hydroxymethyl group, which contributes to its potential biological activities and applications in medicinal chemistry.

Potential Applications

This compound's applications span various fields, making it significant in both academic research and practical uses. Interaction studies focus on its binding affinity with biological targets, which is crucial for understanding its mechanism of action and optimizing it for therapeutic use. Computational models predict its potential pharmacological effects, indicating it may exhibit antioxidant, anticancer, and antimicrobial activities, making it a candidate for further investigation in drug development.

Specific Activities and Applications

  • Antioxidant Activity: Capable of scavenging free radicals and reducing oxidative stress.
  • Anticancer Properties: Potentially inhibits tumor growth through apoptosis induction in cancer cell lines.
  • Antimicrobial Effects: Shows activity against various pathogenic microorganisms.
  • Synthesis: Can be achieved through several methods, requiring careful control of reaction conditions to ensure stereochemical integrity and yield.
  • Intermediate in Iloprost Synthesis: It is also used as an intermediate in the synthesis of Iloprost .

Table of Similar Compounds and Activities

Compound NameStructure TypeNotable Activities
2-Methyl-6-phenylethynylpyridinePyridine derivativeAntimicrobial and anti-inflammatory
CurcuminDiarylheptanoidAntioxidant and anticancer
Benzyl alcoholAromatic alcoholAntimicrobial

Mechanism of Action

The mechanism of action of (1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one involves its interaction with specific molecular targets. The benzoyloxy group can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S,6S,7R)-7-(tert-Butyldiphenylsilyloxy)-6-vinyl-2-oxabicyclo[3.3.0]octan-3-one: Similar bicyclic structure with different functional groups.

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different core structure and biological activity.

Uniqueness

(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one is unique due to its specific combination of functional groups and stereochemistry

Biological Activity

(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one is a bicyclic compound known for its potential biological activities. This article summarizes the available research findings regarding its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C16H18O4
  • Molecular Weight : 274.312 g/mol
  • CAS Number : 74842-93-6

The compound features a complex bicyclic structure that contributes to its biological activity. The presence of hydroxymethyl and benzoyloxy groups is significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Singh et al. demonstrated that derivatives of bicyclic compounds showed potent in vitro activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of cell wall synthesis .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of signaling pathways related to cell survival . Further investigations are needed to elucidate the specific molecular targets involved.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, potentially through the suppression of NF-kappaB signaling pathways . This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cytokine Modulation : By inhibiting NF-kappaB activation, the compound reduces the expression of inflammatory cytokines.

Study 1: Antimicrobial Efficacy

In a study published in the European Journal of Medicinal Chemistry, derivatives of bicyclic compounds were tested against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Study 2: Anticancer Activity

A recent investigation assessed the effects of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent increase in apoptosis markers .

Concentration (µM)Apoptosis Rate (%)
515
1030
2050

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

[1-(hydroxymethyl)-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl] benzoate

InChI

InChI=1S/C16H18O4/c17-9-14-13-8-12(18)6-11(13)7-15(14)20-16(19)10-4-2-1-3-5-10/h1-5,11,13-15,17H,6-9H2

InChI Key

IFCJCYGBDIDFBS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)CC2C(C1OC(=O)C3=CC=CC=C3)CO

Origin of Product

United States

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